molecular formula C11H9FN2 B8433725 1-(3-Fluoropyridin-2-yl)-3-methylenecyclobutanecarbonitrile

1-(3-Fluoropyridin-2-yl)-3-methylenecyclobutanecarbonitrile

Cat. No. B8433725
M. Wt: 188.20 g/mol
InChI Key: NZSLWHICVBIQTK-UHFFFAOYSA-N
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Patent
US09018223B2

Procedure details

To a mixture of 1-(3-fluoropyridin-2-yl)-3-methylenecyclobutanecarbonitrile (272 g, 1.45 mol) and RuCl3.H2O (9.0 g, 0.044 mol) in DCM (1 L), acetonitrile (1 L), and water (1.5 L) mixture was added solid NaIO4 (1235 g, 5.8 mol) portionwise at 10-30° C. Upon the completion of addition, the reaction was stirred 1 h at 15° C. and overnight at rt. The solid precipitate was filtered off and washed with DCM (2×1000 mL). The organic layer was washed with water (2×500 mL) and brine (500 mL), dried over Na2SO4, and concentrated to provide a crude title compound as a dark solid (238 g, 86.3%). LRMS (M+H+) m/z 191.1.
Quantity
272 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3.H2O
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
1235 g
Type
reactant
Reaction Step Two
Yield
86.3%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:8]2([C:13]#[N:14])[CH2:11][C:10](=C)[CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[OH2:15]>C(Cl)Cl.C(#N)C>[F:1][C:2]1[C:3]([C:8]2([C:13]#[N:14])[CH2:11][C:10](=[O:15])[CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
272 g
Type
reactant
Smiles
FC=1C(=NC=CC1)C1(CC(C1)=C)C#N
Name
RuCl3.H2O
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
1.5 L
Type
reactant
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
NaIO4
Quantity
1235 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred 1 h at 15° C. and overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon the completion of addition
FILTRATION
Type
FILTRATION
Details
The solid precipitate was filtered off
WASH
Type
WASH
Details
washed with DCM (2×1000 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×500 mL) and brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(=NC=CC1)C1(CC(C1)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 238 g
YIELD: PERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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